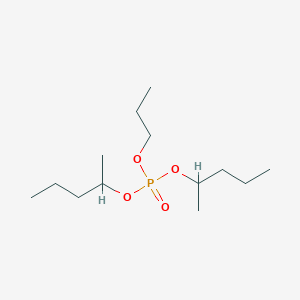
1,3-Dichlorobut-1-yne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichlorobut-1-yne is an organic compound with the molecular formula C₄H₄Cl₂ It is a halogenated alkyne, characterized by the presence of two chlorine atoms and a triple bond between carbon atoms
Méthodes De Préparation
1,3-Dichlorobut-1-yne can be synthesized through several methods. One common synthetic route involves the reaction of 1,4-butynediol with thionyl chloride. This reaction is typically carried out in a solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction . Another method involves the dehydrohalogenation of 1,4-dichlorobut-2-ene using a strong base like potassium hydroxide .
Analyse Des Réactions Chimiques
1,3-Dichlorobut-1-yne undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as thiolates, leading to the formation of organosulfur compounds.
Reduction: It can be reduced by reagents like titanocene to form butatriene derivatives.
Addition Reactions: It reacts with di-sec-alkylborane to form substituted buta-1,3-dienes.
Common reagents used in these reactions include hydrazine hydrate, potassium hydroxide, and di-sec-alkylborane. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3-Dichlorobut-1-yne has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of various organic compounds, including highly unsaturated organosulfur compounds.
Material Science:
Medicinal Chemistry: It serves as an intermediate in the synthesis of bioactive molecules and potential drug candidates.
Mécanisme D'action
The mechanism of action of 1,3-Dichlorobut-1-yne in chemical reactions often involves nucleophilic substitution and elimination processes. For example, in the reaction with ethane-1,2-dithiol, the chlorine atoms are substituted by sulfur atoms through an S_N2 mechanism, followed by dehydrochlorination to form an acetylene intermediate . This intermediate can undergo further reactions, such as ring closure, to form cyclic compounds.
Comparaison Avec Des Composés Similaires
1,3-Dichlorobut-1-yne can be compared with other halogenated alkynes and dienes, such as:
1,4-Dichlorobut-2-yne: Similar in structure but with chlorine atoms at different positions, leading to different reactivity and applications.
1,4-Dibromo-2-chlorobut-2-ene: Another halogenated compound with different halogen atoms, used in different synthetic applications.
The uniqueness of this compound lies in its specific reactivity due to the positioning of the chlorine atoms and the triple bond, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
646516-44-1 |
|---|---|
Formule moléculaire |
C4H4Cl2 |
Poids moléculaire |
122.98 g/mol |
Nom IUPAC |
1,3-dichlorobut-1-yne |
InChI |
InChI=1S/C4H4Cl2/c1-4(6)2-3-5/h4H,1H3 |
Clé InChI |
UZHLWUKWYKZNEM-UHFFFAOYSA-N |
SMILES canonique |
CC(C#CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Di([1,1'-biphenyl]-4-yl)-2-benzothiophene](/img/structure/B15169807.png)
![2-(Methylsulfanyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine](/img/structure/B15169808.png)

![Ethyl 2-[4-(1-hydroxyethyl)phenoxy]propanoate](/img/structure/B15169825.png)
![1-(2-Phenylethyl)spiro[pyrrolidine-3,9'-xanthene]](/img/structure/B15169828.png)

![2,2,2-Trifluoro-1-[4-(2-methoxyphenyl)-3,6-dihydropyridin-1(2H)-yl]ethan-1-one](/img/structure/B15169842.png)
![N-Quinolin-3-yl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B15169845.png)
![4-[4-(Heptadecafluorooctyl)phenoxy]butyl prop-2-enoate](/img/structure/B15169853.png)




![4-(Naphthalen-1-yl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide](/img/structure/B15169893.png)
